4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine
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Overview
Description
4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities
Mechanism of Action
Target of Action
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine at neuronal synapses. Inhibition of AChE leads to an increase in acetylcholine, enhancing cholinergic function.
Mode of Action
Similar compounds have been shown to interact with their targets (such as ache) by binding to the active site, thereby inhibiting the enzyme’s activity . This results in an increase in acetylcholine levels at neuronal synapses.
Pharmacokinetics
Similar compounds have been evaluated for their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion . These properties significantly impact the bioavailability of the compound, determining its efficacy and safety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand for various receptors.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also contain a piperazine ring and are studied for their affinity for alpha1-adrenergic receptors.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: These compounds have a similar pyrimidine structure and are investigated for their antiviral activities.
Uniqueness
4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine is unique due to its combination of piperazine, pyrimidine, and imidazole rings, which confer a distinct set of chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-imidazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6/c1-15-3-4-16(2)17(11-15)23-7-9-24(10-8-23)18-12-19(22-13-21-18)25-6-5-20-14-25/h3-6,11-14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGUPNDJMKHDAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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